An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbenzaldehyde, also known by its synonyms 4-formylstyrene and p-vinylbenzaldehyde, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring.[1][2] This unique structure makes it a valuable intermediate and building block in a wide array of applications, including organic synthesis, polymer chemistry, and the manufacturing of fine chemicals and pharmaceuticals.[1] Its ability to undergo reactions at both the vinyl and aldehyde moieties allows for the synthesis of complex molecules and polymers with tailored properties.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-vinylbenzaldehyde.
Chemical Properties and Structure
4-Vinylbenzaldehyde is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its structure consists of a vinyl group (-CH=CH₂) and a formyl group (-CHO) at the para position of a benzene ring.
Physicochemical Properties
A summary of the key physicochemical properties of 4-vinylbenzaldehyde is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [3] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 92-93 °C at 14 Torr | [3] |
| Density | 1.036 g/cm³ at 25 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
Spectroscopic Data
The structural characterization of 4-vinylbenzaldehyde is typically achieved through various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, and vinyl protons. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and vinyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), C=C stretch of the vinyl group, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
A common and effective method for the synthesis of 4-vinylbenzaldehyde is the Wittig reaction. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4]
Synthesis of 4-Vinylbenzaldehyde via Wittig Reaction
This protocol outlines the synthesis of 4-vinylbenzaldehyde starting from 4-chloromethylstyrene and triphenylphosphine, followed by reaction with formaldehyde.
Materials:
-
4-Chloromethylstyrene
-
Triphenylphosphine
-
Anhydrous toluene
-
Strong base (e.g., n-butyllithium or sodium amide)
-
Formaldehyde (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 4-chloromethylstyrene and an equimolar amount of triphenylphosphine in anhydrous toluene.
-
Reflux the mixture with stirring for several hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.[5]
-
-
Formation of the Ylide and Reaction with Formaldehyde:
-
Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add a slight excess of a strong base (e.g., n-butyllithium) dropwise with stirring. The formation of the ylide is often indicated by a color change.
-
To the resulting ylide solution, add an excess of an aqueous solution of formaldehyde dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-vinylbenzaldehyde by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[6][7] The fractions can be monitored by thin-layer chromatography.[8]
-
Reactivity and Applications
The dual functionality of 4-vinylbenzaldehyde makes it a versatile reagent in organic synthesis.
-
Polymerization: The vinyl group allows for polymerization and copolymerization to produce functional polymers with pendant aldehyde groups. These polymers can be further modified for various applications.[1]
-
Organic Synthesis: The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation, to introduce new functional groups. It serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
-
Cross-linking Agent: Due to its reactive vinyl group, it can be used as a cross-linking agent in the production of polymers and resins, enhancing their thermal and mechanical properties.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-vinylbenzaldehyde via the Wittig reaction.
Caption: Workflow for the synthesis of 4-Vinylbenzaldehyde via the Wittig reaction.
References
- 1. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 2. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
